Lipophilicity-Driven Membrane Permeability Differentiation vs. 6-Hydroxy and 6-Methoxy Aurone Congeners
The 6-(4-methylbenzyl)oxy substituent of the target compound contributes a calculated cLogP of approximately 4.8–5.2, placing it 1.8–2.3 logP units above the 6-hydroxy aurone series (cLogP ~2.6–3.0) and 1.0–1.4 units above the 6-methoxy analog CAS 620546-93-2 (cLogP ~3.8). In drug discovery, compounds with cLogP >4 exhibit enhanced passive membrane permeability but require careful monitoring of solubility and metabolic stability [1][2]. The elevated lipophilicity of CAS 620549-10-2 predicts superior blood-brain barrier penetration potential relative to 6-alkoxy aurones, which may be advantageous or detrimental depending on the therapeutic target [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.8–5.2 (estimated via ALOGPS 2.1 / ChemAxon) |
| Comparator Or Baseline | 6-Methoxy analog (CAS 620546-93-2): cLogP ~3.8; 6-Hydroxy aurone core: cLogP ~2.8; Aurone 1 (6-OH, 5-CH2OH-furan): cLogP ~2.6 |
| Quantified Difference | ΔcLogP = +1.0 to +2.6 vs. 6-alkoxy/hydroxy aurones |
| Conditions | In silico prediction using ALOGPS 2.1 fragment-based method; validated against experimental logP of parent benzofuran-3(2H)-one scaffold |
Why This Matters
Lipophilicity differentiation directly impacts tissue distribution, CNS penetration potential, and plasma protein binding, making CAS 620549-10-2 a distinct chemical probe for membrane permeability studies within the aurone class.
- [1] Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., ... & Prokopenko, V. V. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19, 453–463. (ALOGPS 2.1 server). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
- [3] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central nervous system multiparameter optimization desirability: application in drug discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
